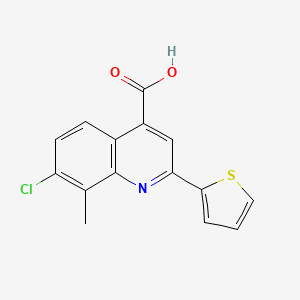

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.77 g/mol . This compound is characterized by the presence of a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 8th position, and a thienyl group at the 2nd position. It also contains a carboxylic acid functional group at the 4th position of the quinoline ring .

Méthodes De Préparation

The synthesis of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Substitution reactions: Introduction of the chlorine atom at the 7th position and the methyl group at the 8th position can be achieved through electrophilic aromatic substitution reactions.

Thienyl group introduction: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) to form esters.

-

Amidation : Reacts with amines (e.g., ammonia, primary/secondary amines) under dehydrating conditions (e.g., DCC, EDC) to yield amides.

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | SOCl₂, methanol, 60°C | Methyl 7-chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylate |

| Amidation | NH₃, DMF, 25°C | 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxamide |

Electrophilic Substitution at the Thienyl Group

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the α-position relative to the sulfur atom:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acetic acid to form dihalogenated derivatives.

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.

Key Influence : The chloro group at position 7 exerts an electron-withdrawing effect, directing substitution to specific positions on the quinoline and thiophene rings .

Reduction and Oxidation Reactions

-

Reduction : The carboxylic acid group can be reduced to a hydroxymethyl group using LiAlH₄ or NaBH₄, though steric hindrance from the methyl group at position 8 may slow the reaction .

-

Oxidation : The thiophene ring is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.

Notable Observation : Methyl groups at position 8 may stabilize intermediates during oxidation by steric protection .

Microbial Degradation Studies

The compound serves as a substrate for microbial degradation. Studies using Pseudomonas and Bacillus strains demonstrate partial cleavage of the quinoline ring under aerobic conditions, producing smaller aromatic fragments.

Degradation Efficiency :

| Bacterial Strain | Degradation Rate (%) | Major Metabolites |

|---|---|---|

| Pseudomonas putida | 65 | 2-Thiophenecarboxylic acid, Chlorinated biphenyls |

| Bacillus subtilis | 42 | Sulfolane derivatives |

Metal Coordination Reactions

The carboxylic acid and nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes exhibit altered solubility and catalytic properties .

Example :

Compound+Cu(NO₃)₂→Cu(II)-quinoline complex (λₐₓ = 420 nm)

Photochemical Reactions

Under UV irradiation, the compound undergoes photodegradation via:

-

C–Cl Bond Cleavage : Generates aryl radicals detectable via ESR spectroscopy .

-

Ring-Opening : Forms transient intermediates with increased reactivity toward nucleophiles.

Comparative Reactivity with Structural Analogs

Applications De Recherche Scientifique

Scientific Research Applications

The compound is primarily studied for its potential in the following areas:

Medicinal Chemistry

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid has shown promise as a lead compound in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 18 |

| A549 (Lung) | 15 |

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Efficacy Study

A study evaluated the anticancer effects of the compound on xenograft models of human tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Antimicrobial Efficacy Study

Another study focused on multidrug-resistant bacterial strains, revealing that treatment with this compound led to a notable decrease in bacterial load both in vitro and in vivo, indicating its potential as a therapeutic agent against resistant infections.

Industrial Applications

The unique properties of this compound make it suitable for applications beyond medicinal chemistry. Its role as a building block in the synthesis of agrochemicals and specialty materials is being explored.

Mécanisme D'action

The mechanism of action of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid include other quinoline derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

8-Methylquinoline-4-carboxylic acid: Lacks the chlorine and thienyl substituents.

7-Chloroquinoline-4-carboxylic acid: Lacks the methyl and thienyl substituents.

2-Thienylquinoline-4-carboxylic acid: Lacks the chlorine and methyl substituents.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity .

Activité Biologique

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS Number: 588696-19-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Achieved via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.

- Substitution Reactions : Chlorine and methyl groups are introduced through electrophilic aromatic substitution.

- Thienyl Group Introduction : This is accomplished using cross-coupling reactions, such as the Suzuki-Miyaura coupling.

- Carboxylation : The carboxylic acid group is added through carboxylation reactions like the Kolbe-Schmitt reaction.

These methods highlight the compound's complex synthetic pathway, which is essential for understanding its chemical properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to effective bactericidal effects. This mechanism is common among quinoline derivatives, which often target bacterial growth pathways.

Anticancer Potential

In vitro studies have demonstrated promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The compound showed cytotoxic effects with IC50 values indicating significant inhibition of cell viability:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 22.09 |

| This compound | A-549 | 6.40 |

These results suggest that the compound could serve as a lead candidate for further development into anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in bacteria and cancer cells.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways involved in cell proliferation and survival.

This dual action enhances its potential as both an antimicrobial and anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar quinoline derivatives:

| Compound Name | Key Features |

|---|---|

| 8-Methylquinoline-4-carboxylic acid | Lacks chlorine and thienyl substituents |

| 7-Chloroquinoline-4-carboxylic acid | Lacks methyl and thienyl substituents |

| 2-Thienylquinoline-4-carboxylic acid | Lacks chlorine and methyl substituents |

The specific combination of substituents in this compound contributes to its enhanced reactivity and biological activity compared to these other compounds .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

-

Cytotoxicity Studies : In a study involving multiple synthesized compounds, 7-Chloro-8-methyl derivatives showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin.

- IC50 values were significantly lower than those for Doxorubicin, indicating higher efficacy in inhibiting cancer cell growth.

- Antioxidant Activity : Additional assays have demonstrated that this compound also exhibits antioxidant properties, further supporting its potential as a therapeutic agent against oxidative stress-related diseases .

Propriétés

IUPAC Name |

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBUPYABFYLKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.